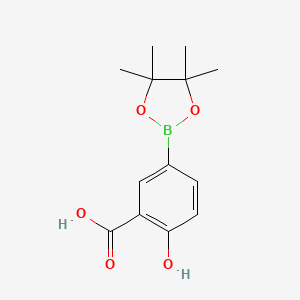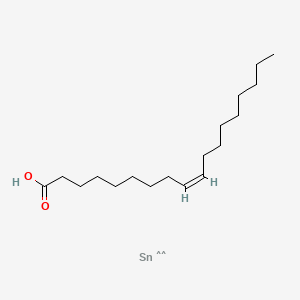
Benzenepropanoic acid, 2,3-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2,3-diiodo-: is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2,3-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of iodine atoms at the 2 and 3 positions on the benzene ring.
Industrial Production Methods: Industrial production of Benzenepropanoic acid, 2,3-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 2,3-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated benzenepropanoic acid.
Substitution: Benzenepropanoic acid derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: Benzenepropanoic acid, 2,3-diiodo- is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, Benzenepropanoic acid, 2,3-diiodo- can be used as a probe to study iodine metabolism and its effects on biological systems. The compound’s ability to undergo substitution reactions makes it useful for labeling biomolecules with iodine isotopes for imaging and diagnostic purposes.
Medicine: The compound’s potential as a radiolabeled agent for diagnostic imaging in nuclear medicine is of significant interest. Its iodine atoms can be replaced with radioactive isotopes, allowing for the tracking of biological processes in vivo.
Industry: In the industrial sector, Benzenepropanoic acid, 2,3-diiodo- is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2,3-diiodo- involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Benzenepropanoic acid, 3,5-diiodo-
- Benzenepropanoic acid, 4-hydroxy-3,5-diiodo-
- Benzenepropanoic acid, 2,4-diiodo-
Comparison: Benzenepropanoic acid, 2,3-diiodo- is unique due to the specific positioning of the iodine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, Benzenepropanoic acid, 2,3-diiodo- may exhibit different chemical and biological properties, making it suitable for specific applications where other diiodo derivatives may not be as effective.
Properties
Molecular Formula |
C9H8I2O2 |
|---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
3-(2,3-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
FHFVTGXKLPMJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)
![(2S)-2-[[[(1R)-1-amino-3-phenyl-propyl]-hydroxy-phosphoryl]methyl]-4-methyl-pentanoic acid](/img/structure/B12331874.png)
![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)




![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)



